molecular formula C18H18ClN5O B2969906 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938006-75-8

1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No. B2969906
CAS RN: 938006-75-8
M. Wt: 355.83
InChI Key: NOUMMINTEFIHRU-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide” is a part of a novel series incorporating a 1-(4-chlorobenzyl) moiety . This moiety is a core structure of oncrasin-1, a potential anticancer agent .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can be assembled by a variety of methods, including the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons .


Chemical Reactions Analysis

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . In one example, cyanoacetohydrazide reacts with arylsulfonyl chloride in ethanol to afford the corresponding cyanoaceto-N-arylsulfonylhydrazides .

Future Directions

The emergence of multidrug-resistant (MDR) pathogens and the gradual depletion of available antibiotics have exacerbated the need for novel antimicrobial agents with minimal toxicity . Therefore, functionally substituted pyridine carbohydrazides, such as “1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide”, could be further explored for their potential antimicrobial effects on multi-drug resistant strains .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-10-16-14(18(25)22-20)8-15(12-4-5-12)21-17(16)24(23-10)9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9,20H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUMMINTEFIHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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